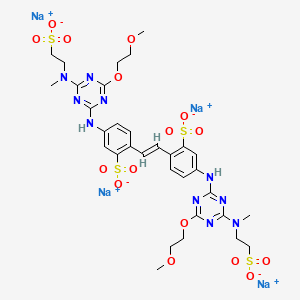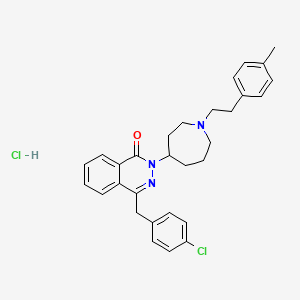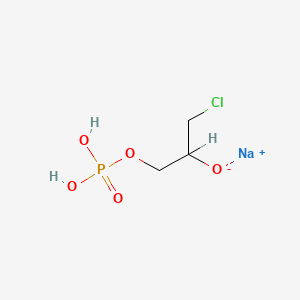
Sodium alpha-chlorohydrin-1-phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium alpha-chlorohydrin-1-phosphate is a chemical compound with the molecular formula C3H8ClO5P. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorohydrin group and a phosphate group, making it a versatile reagent in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-chlorohydrin-1-phosphate typically involves the chlorination of glycerol followed by phosphorylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and a phosphorylating agent like phosphorus oxychloride. The process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: Sodium alpha-chlorohydrin-1-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chlorohydrin group to an alcohol.
Substitution: The chlorine atom in the chlorohydrin group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium alpha-chlorohydrin-1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Biology: The compound is studied for its effects on cellular processes, including enzyme inhibition and signal transduction pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of sodium alpha-chlorohydrin-1-phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, including glycolysis and signal transduction. The phosphate group in the compound plays a crucial role in its binding affinity and specificity for target enzymes.
類似化合物との比較
Sodium alpha-chlorohydrin-1-phosphate can be compared with other similar compounds, such as:
2-Propanol, 1-chloro-: This compound has a similar chlorohydrin group but lacks the phosphate group, making it less versatile in certain reactions.
Sodium phosphate, monobasic: While this compound contains a phosphate group, it does not have the chlorohydrin functionality, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness: The combination of the chlorohydrin and phosphate groups in this compound makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various scientific applications.
特性
CAS番号 |
1866-22-4 |
|---|---|
分子式 |
C3H7ClNaO5P |
分子量 |
212.50 g/mol |
IUPAC名 |
sodium;1-chloro-3-phosphonooxypropan-2-olate |
InChI |
InChI=1S/C3H7ClO5P.Na/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-1;+1 |
InChIキー |
VNAGFMDJQWRRNP-UHFFFAOYSA-N |
正規SMILES |
C(C(CCl)[O-])OP(=O)(O)O.[Na+] |
関連するCAS |
26807-13-6 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


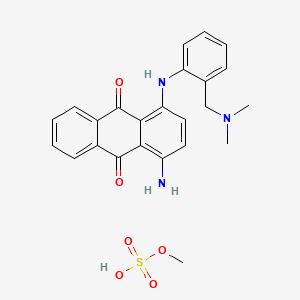
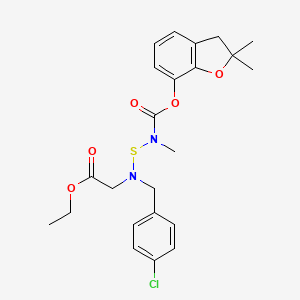
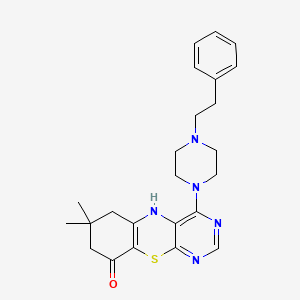
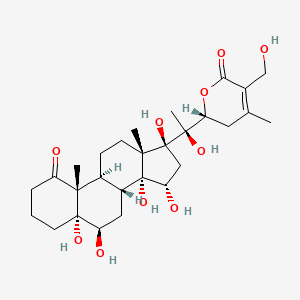
![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)


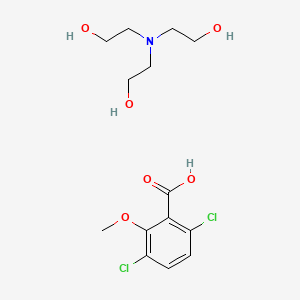
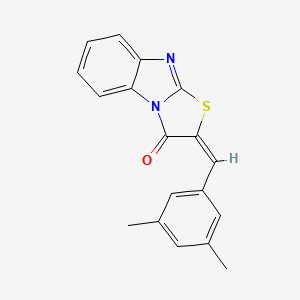
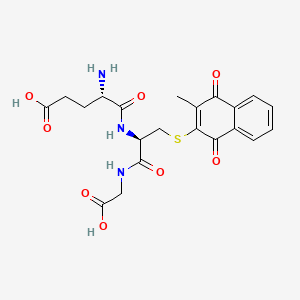
![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

